Allyl piperidin-4-ylcarbamate hydrochloride
Description
Allyl piperidin-4-ylcarbamate hydrochloride (CAS: 1187927-76-9) is a carbamate derivative featuring a piperidine ring substituted at the 4-position with a carbamate group and an allyl moiety. The compound is synthesized via reactions involving piperidine derivatives and chloroacetyl chloride under reflux conditions . Its structural framework—combining a nitrogen-containing heterocycle (piperidine) with an allyl carbamate group—imparts unique physicochemical properties, making it a candidate for pharmaceutical applications, such as positive allosteric modulation of the glucagon-like peptide-1 (GLP-1) receptor .
Properties
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with allyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Allyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Allyl piperidin-4-ylcarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of allyl piperidin-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission in the nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine Carbamates and Esters
The biological and chemical profiles of piperidine derivatives are highly dependent on substituents. Key analogs include:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects of Substituents
- Allyl vs. Benzyl Groups : Allyl derivatives exhibit higher electron-withdrawing effects due to the sp²-hybridized double bond, enhancing reactivity in electrophilic environments. In contrast, benzyl groups (aromatic) increase hydrophobicity and may improve blood-brain barrier penetration, as seen in benzyl carbamate analogs used in CNS drug development .
- Allyl vs. Alkyl Chains: Allyl-substituted compounds (e.g., thymol and carvacrol derivatives) demonstrate superior antimicrobial activity compared to n-propyl analogs, attributed to the allyl group's conjugation and steric accessibility . However, excessive electron donation (e.g., methoxy groups in eugenol) can reduce potency, highlighting the balance required in substituent design .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves water solubility, critical for bioavailability. Benzyl derivatives, however, may exhibit lower aqueous solubility due to aromatic hydrophobicity .
- Metabolic Stability : Carbamates generally exhibit slower hydrolysis than esters, prolonging half-life. Ethyl esters (e.g., Ethyl piperidine-4-carboxylate) are more prone to enzymatic cleavage, acting as prodrugs .
Biological Activity
Allyl piperidin-4-ylcarbamate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by an allyl group and a carbamate moiety, has attracted attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Preclinical studies suggest that it may modulate critical signaling pathways involved in tumor progression.
- Anti-inflammatory Activity: this compound may inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for treating inflammatory conditions.
- Neuroprotective Effects: Investigations into its neuroprotective properties indicate that it may enhance neuronal survival and promote synaptic plasticity, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Cardiovascular Applications: The compound may improve endothelial function and modulate vascular tone, suggesting potential applications in cardiovascular medicine.
- Antimicrobial Properties: this compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi, warranting further exploration of its efficacy and safety profile.
The biological activity of this compound is attributed to its interactions with multiple biochemical pathways:
- Enzyme Interactions: The compound has been shown to interact with enzymes such as tyrosine kinase, modulating intracellular signaling pathways. This interaction can lead to altered cellular responses, including changes in gene expression and metabolism.
- Metabolic Pathways: It is involved in several metabolic pathways, interacting with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Anticancer Activity
A study evaluating the anticancer effects of this compound on various cancer cell lines reported significant inhibition of cell growth. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In an animal model of inflammation, this compound demonstrated a reduction in inflammatory markers and cytokine levels. This suggests a mechanism involving the inhibition of pro-inflammatory mediators, which could be beneficial for treating chronic inflammatory diseases.
Neuroprotective Studies
Research focused on neurodegenerative models indicated that this compound enhances neuronal survival under stress conditions. The compound was observed to promote synaptic plasticity and reduce neuroinflammation, positioning it as a candidate for further development in neuroprotection.
Summary Table of Biological Activities
| Biological Activity | Mechanism of Action | Evidence Source |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Anti-inflammatory | Inhibits cytokines; reduces oxidative stress | |
| Neuroprotective | Enhances neuronal survival; promotes synaptic plasticity | |
| Cardiovascular | Modulates vascular tone; improves endothelial function | |
| Antimicrobial | Active against bacteria and fungi |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Allyl piperidin-4-ylcarbamate hydrochloride?
- Methodological Answer : The synthesis typically involves two key steps:
Carbamate Formation : React piperidin-4-amine with allyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the allyl carbamate intermediate .
Hydrochloride Salt Formation : Treat the intermediate with hydrochloric acid (HCl) in an aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .
- Key Reagents & Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Allyl chloroformate, triethylamine, DCM | Carbamate coupling |
| 2 | HCl gas, diethyl ether | Salt formation |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm allyl group integration (δ 5.2–5.8 ppm for vinyl protons) and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) and fragmentation patterns .
- HPLC-PDA : Purity assessment using a C18 column with UV detection at 210 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for allylation efficiency under mild conditions (40–60°C) to minimize side reactions .
- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) for carbamate stability; DMF enhances solubility but may require lower temperatures to prevent decomposition .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., amine activation vs. carbamate coupling) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., GABA_A receptor antagonists) to isolate target effects .
- Metabolite Profiling : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., piperidin-4-amine) that may interfere with activity assays .
- Dose-Response Curves : Perform IC₅₀ comparisons across studies using nonlinear regression models to account for variability in potency measurements .
Q. How can computational modeling guide mechanistic studies of enzymatic interactions?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Maestro to model the compound’s binding to GABA transaminase; focus on hydrogen bonding with Arg445 and hydrophobic interactions with the allyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the enzyme-ligand complex under physiological pH (7.4) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between enantiomers, explaining stereoselective activity .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for acetylcholinesterase inhibition?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
